molecular formula C15H23N3O15P2 B1250911 cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]

cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]

Cat. No. B1250911
M. Wt: 547.3 g/mol
InChI Key: PUBYMNIINUUJLL-JOCQNMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-4-dehydro-6-deoxy-D-glucose is a CDP-sugar and a secondary alpha-hydroxy ketone. It derives from a CDP-D-glucose. It is a conjugate acid of a CDP-4-dehydro-6-deoxy-D-glucose(2-).

Scientific Research Applications

Enzymatic Synthesis and Structural Analysis

  • Isolation and Structure Analysis : Cytidine diphosphate 6-deoxy-3-C-methyl-2-O-methyl-L-aldohexopyranoside, a new cytidine nucleotide, has been isolated from Azotobacter vinelandii. This was achieved through nuclear magnetic resonance spectroscopy and mass spectrometry, underscoring the compound's potential in enzymatic studies and structural analysis (Okuda, Suzuki, & Suzuki, 1967).

  • Enzymatic Synthesis Studies : Investigations into the enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses have separated this process into different protein fractions. This research sheds light on the complex biochemical pathways involving cytidine diphosphate derivatives (Matsuhashi & Strominger, 1967).

Biosynthetic Pathways

  • Biosynthesis in Microorganisms : The biosynthesis of branched-chain deoxysugars, like the cytidine diphosphate 6-deoxy-3-C-methyl-2-O-methyl-4-O-(O-methyl-glycolyl)-L-aldohexopyranoside, has been observed in Azotobacter vinelandii. This discovery contributes to understanding the metabolic pathways in microorganisms (Okuda, Suzuki, & Suzuki, 1968).

Metabolic Function and Modification

  • Metabolic Role and Modification : Studies on cytidine diphosphate d-glucose oxidoreductase highlight the enzyme's role in metabolic pathways involving cytidine diphosphate derivatives. This research is significant for understanding cellular metabolic processes and potential therapeutic applications (Matsuhashi, Matsuhashi, Brown, & Strominger, 1966).

  • Synthetic Pathways for Modified Nucleotides : The practical synthesis of cytidine-5-carboxamide-modified nucleotide reagents, which are derivatives of cytidine, highlights advancements in the field of aptamer discovery and nucleotide modification for various applications (Rohloff et al., 2015).

properties

Product Name

cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]

Molecular Formula

C15H23N3O15P2

Molecular Weight

547.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23N3O15P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)18-3-2-7(16)17-15(18)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H2,16,17,24)/t5-,6-,9-,10+,11-,12-,13-,14?/m1/s1

InChI Key

PUBYMNIINUUJLL-JOCQNMFKSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]
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cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]
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cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]
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cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]
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cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]
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cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]

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